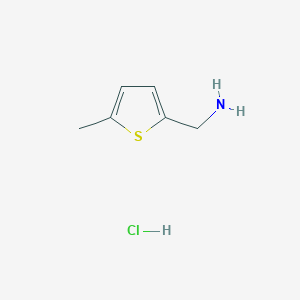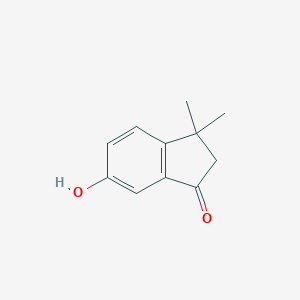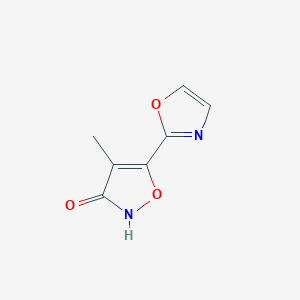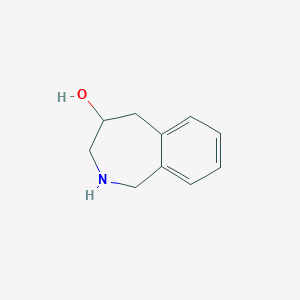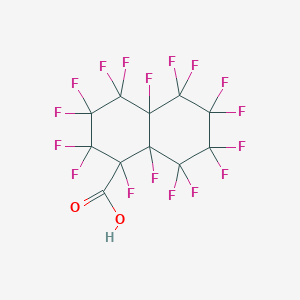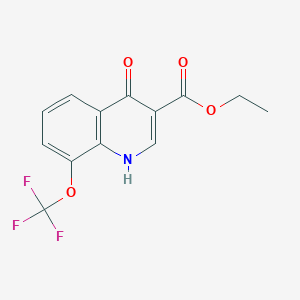
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, often involves multi-step reactions starting from basic aromatic compounds or anilines. For example, the synthesis of similar compounds, like Ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, has been reported to achieve an overall yield of 85.7% through a series of reactions starting from 3,4-difluoroaniline (Cheng Chun, 2004). This process typically involves treatment with carbon disulfide, ethyl chloroformate, and various cyclization steps.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of fused benzene and pyridine rings, with additional functional groups such as hydroxy, methoxy, and carboxylate esters providing reactivity and specificity to the molecule. Advanced analytical techniques, such as NMR and X-ray crystallography, are employed to elucidate these structures in detail.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, Friedel–Crafts reactions, and reactions with halogens. The functional groups present in these molecules, such as the hydroxy and carboxylate esters, play a critical role in their reactivity. For instance, reactions involving ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate with dibromo compounds have been explored to synthesize complex dimeric derivatives (J. Reisch, M. Iding, I. V. Bassewitz, 1993).
科学研究应用
Synthesis and Reactivity
Synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate Derivatives Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate has been a focus in the synthesis of various derivatives for potential applications. For instance, the compound, along with its derivatives, was modified by altering the side-chain substituent or forming a new heterocyclic ring fused to the pyridine ring, enhancing its cytotoxic activity against different cancer cell lines. The modifications involved reactions with chloroacetyl chloride, acetyl chloride, urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate to yield a variety of condensation products (Regal, Shabana, & El‐Metwally, 2020).
Antibacterial Applications A study synthesized novel optically pure α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives from Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate. These derivatives were screened for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains, identifying specific compounds as promising due to their significant antibacterial properties (Lingaiah et al., 2012).
Optical and Material Applications
Optical Characterizations for Photodiode Applications The compound's potential in optical applications was explored by synthesizing a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate (3ABPQC). Thin films of ABPQC were prepared and characterized for their molecular, structural, and morphological properties. The findings revealed promising optical behavior with unique optical response representations, suggesting its utility in designing and manufacturing organic photodiodes (Elkanzi et al., 2020).
安全和危害
属性
IUPAC Name |
ethyl 4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-2-20-12(19)8-6-17-10-7(11(8)18)4-3-5-9(10)21-13(14,15)16/h3-6H,2H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLDLMQMSHLPLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371905 |
Source


|
| Record name | Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | |
CAS RN |
175278-35-0 |
Source


|
| Record name | Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

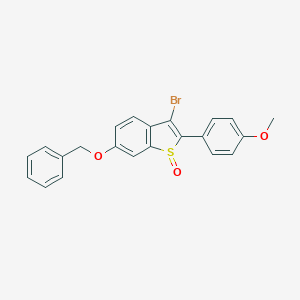
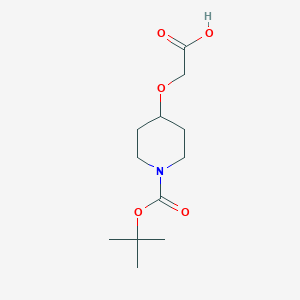

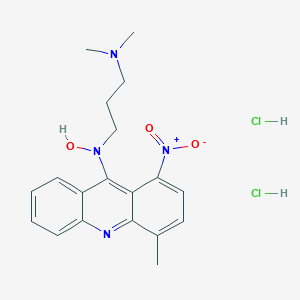
![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)
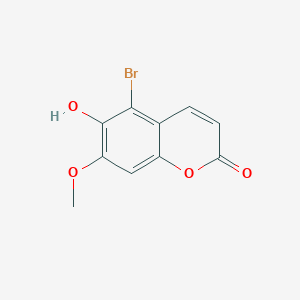
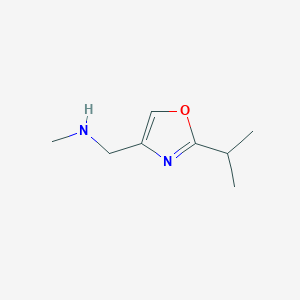
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)
